molecular formula C6H12O2 B6307619 [trans-2-(Hydroxymethyl)cyclobutyl]methanol CAS No. 7371-64-4

[trans-2-(Hydroxymethyl)cyclobutyl]methanol

Cat. No.: B6307619
CAS No.: 7371-64-4
M. Wt: 116.16 g/mol
InChI Key: GAADRFVRUBFCML-WDSKDSINSA-N
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Description

[trans-2-(Hydroxymethyl)cyclobutyl]methanol, also known as trans-1,2-bis(hydroxymethyl)cyclobutane, is an organic compound featuring a four-membered cyclobutane (B1203170) ring with two hydroxymethyl (-CH₂OH) groups attached to adjacent carbon atoms in a trans configuration. smolecule.comcalpaclab.comsynthonix.com Its significance in modern organic chemistry stems from its utility as a versatile building block for the synthesis of more complex molecules. smolecule.com The strained nature of the cyclobutane ring, combined with the presence of two reactive hydroxyl groups, provides a unique platform for a variety of chemical transformations. smolecule.combaranlab.org

Compound Properties: this compound
PropertyValue
Molecular FormulaC₆H₁₂O₂ calpaclab.com
Molecular Weight116.16 g/mol calpaclab.com
CAS Number7371-64-4 calpaclab.com
Synonymstrans-cyclobutane-1,2-diyldimethanol, (±)-trans-1,2-Cyclobutanedimethanol, trans-1,2-bis(hydroxymethyl)cyclobutane calpaclab.comorgentis.comkeyorganics.net

Cyclobutane scaffolds, once considered mere chemical curiosities due to their inherent ring strain, are now recognized as valuable motifs in modern chemical synthesis, particularly in medicinal chemistry. nih.gov The inclusion of a cyclobutane ring in a molecule can impart unique and desirable properties. These rings introduce a degree of conformational restriction, which can lock a molecule into a bioactive conformation and improve its binding affinity to biological targets. orgentis.comnih.gov

The three-dimensional structure of cyclobutanes provides an effective way to explore chemical space, moving away from the flat, two-dimensional structures often associated with aromatic compounds. nih.gov This sp³-rich feature can lead to improved metabolic stability, reduced planarity, and better solubility, all of which are critical parameters in drug design. orgentis.comnih.gov Furthermore, cyclobutanes can serve as isosteres for other groups, such as alkenes or larger cyclic systems, helping to fine-tune the pharmacological properties of a drug candidate. nih.gov Their application extends to materials science, where they are explored for creating novel polymers and molecular frameworks. smolecule.comresearchgate.net

The synthesis of highly functionalized cyclobutane derivatives is fraught with stereochemical challenges. The construction of the four-membered ring with precise control over the spatial arrangement of its substituents is a significant hurdle. ntu.ac.uk The most common method for forming cyclobutane rings, the [2+2] cycloaddition reaction, often yields a mixture of stereoisomers, necessitating complex separation or sophisticated catalytic systems to achieve selectivity. mdpi.comnih.gov

Controlling both relative (cis/trans) and absolute stereochemistry in multisubstituted cyclobutanes is a primary challenge. ntu.ac.uk For instance, in a 1,2-disubstituted cyclobutane like this compound, the desired trans arrangement must be selectively formed over the cis isomer. This requires careful selection of starting materials, catalysts, and reaction conditions. mdpi.com Recent advancements have focused on photocatalysis, organocatalysis, and transition-metal catalysis to overcome these limitations and provide stereocontrolled access to complex cyclobutanes. ntu.ac.ukmdpi.com Other strategies, such as ring contractions of larger rings (e.g., pyrrolidines) or strain-release reactions of bicyclo[1.1.0]butanes (BCBs), are also being explored to provide stereospecific routes to these valuable structures. ntu.ac.uknih.gov

Historically, the synthesis of cyclobutane was first achieved in 1907 by hydrogenating cyclobutene (B1205218). nih.govwikipedia.org Early methods for creating cyclobutane derivatives often involved harsh conditions and lacked stereocontrol. The development of photochemical [2+2] cycloadditions provided a more direct, albeit often unselective, route to the four-membered ring. baranlab.org

Research specifically targeting cyclobutane diols has been driven by their potential as versatile synthetic intermediates. smolecule.com The diol functionality in compounds like this compound allows for a wide range of subsequent transformations. smolecule.com For example, the two hydroxyl groups can undergo cyclization to form cyclic ethers or be converted into esters or amines, providing access to a diverse library of complex molecules. smolecule.com

Current research continues to focus on improving the efficiency and stereoselectivity of synthetic routes to cyclobutane diols. Modern strategies employ advanced catalytic systems to control the stereochemical outcome of cycloaddition reactions. mdpi.com Furthermore, the application of these diols is expanding. In materials science, cyclobutane diols such as 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO) are used as monomers to produce polyesters and polycarbonates with enhanced thermal and mechanical properties. researchgate.netrsc.orgresearchgate.net The stereochemistry of the diol (cis vs. trans) has been shown to significantly influence the properties of the resulting polymer. researchgate.net In medicinal chemistry, the rigid cyclobutane diol scaffold is incorporated into drug candidates to improve their pharmacological profiles. nih.gov this compound itself is utilized as a precursor for novel pharmaceuticals and for bioconjugation, where it can link small molecules to proteins or antibodies. smolecule.com

Selected Research on Cyclobutane Diol Synthesis and Application
Cyclobutane DiolSynthetic Approach HighlightApplication AreaReference
trans-1,3-cyclobutane dimethanol (CBDO-1)Photodimerization of trans-cinnamic acid followed by reduction.Monomer for BPA-free polyesters. rsc.org
2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO)Used as a mixture of cis/trans isomers in copolymer synthesis.Production of high-impact and shape-memory polyesters. researchgate.net
1,1,3,3-tetramethylcyclobutane-2,4-diol (TMCBD)Transesterification with diphenyl carbonate.Preparation of UV-transparent, weatherable polycarbonates. researchgate.net
This compoundServes as a versatile building block.Precursor for cyclic ethers, esters, amines, and pharmaceuticals. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2R)-2-(hydroxymethyl)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-3-5-1-2-6(5)4-8/h5-8H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAADRFVRUBFCML-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Trans 2 Hydroxymethyl Cyclobutyl Methanol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of [trans-2-(Hydroxymethyl)cyclobutyl]methanol reveals several strategic disconnections that provide pathways to potential starting materials. The primary goals of this analysis are to simplify the target structure into readily available or synthetically accessible precursors and to devise a convergent and stereocontrolled synthesis.

The central feature of the target molecule is the 1,2-disubstituted cyclobutane (B1203170) ring. A logical primary disconnection is the C1-C2 bond of the cyclobutane, which points towards a [2+2] cycloaddition reaction between two olefinic precursors. This is a powerful and widely employed strategy for constructing four-membered rings. nih.gov

Another key disconnection involves the functional groups. The two hydroxymethyl groups can be retrosynthetically derived from the reduction of a corresponding dicarboxylic acid, diester, or dialdehyde. This leads to precursors such as trans-cyclobutane-1,2-dicarboxylic acid or its ester derivatives. The stereochemistry of these precursors is crucial for establishing the desired trans relationship of the hydroxymethyl groups in the final product.

Further disconnection of the cyclobutane ring itself can lead to acyclic precursors. For instance, a 1,4-dicarbonyl compound could, in principle, undergo an intramolecular condensation to form the cyclobutane ring, although controlling the stereochemistry can be challenging. A more common approach is the ring contraction of a suitable five-membered ring precursor. nih.gov

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

Key precursors identified through this analysis include:

Cyclobutene (B1205218): Can undergo dihydroxylation to introduce the two hydroxyl groups.

Cyclobutane-1,2-dicarboxylic acid/esters: A versatile intermediate that can be reduced to the target diol.

Alkenes for [2+2] cycloaddition: Simple alkenes that can form the cyclobutane ring in a stereocontrolled manner.

The introduction of the two hydroxymethyl groups with the correct trans stereochemistry is a critical aspect of the synthesis. Several strategies can be envisioned:

Reduction of a trans-Cyclobutane-1,2-dicarboxylic Acid Derivative: This is arguably the most direct approach. The dicarboxylic acid or its corresponding diester can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to afford the diol. The trans stereochemistry is pre-established in the precursor.

Diol Formation from a Cyclobutene: The oxidation of a cyclobutene precursor can yield a 1,2-diol. For instance, anti-dihydroxylation using reagents like hydrogen peroxide and formic acid can lead to the trans-diol. nih.gov

Functionalization of a Pre-formed Cyclobutane Ring: Starting with a cyclobutanone (B123998), it is possible to introduce the two hydroxymethyl groups in a stepwise manner. For example, a [2+2] cycloaddition of dichloroketene (B1203229) with an appropriate alkene can yield a dichlorocyclobutanone, which can be further manipulated. rsc.org

Enantioselective and Diastereoselective Synthesis Routes

To obtain enantiomerically pure this compound, it is essential to employ asymmetric synthesis methodologies. These can be broadly categorized into asymmetric catalysis for the formation of the cyclobutane ring and the use of chiral auxiliaries or reagents.

The development of catalytic asymmetric methods for constructing chiral cyclobutanes has been a significant area of research. chemistryviews.org

Transition metal-catalyzed [2+2] cycloadditions are powerful tools for the synthesis of cyclobutanes. nih.goveurekaselect.com Chiral ligands coordinated to metal centers such as copper(I) and rhodium can induce high levels of enantioselectivity and diastereoselectivity. These reactions typically involve the cycloaddition of an alkene with a ketene (B1206846) or another activated olefin.

For the synthesis of a precursor to this compound, a metal-catalyzed [2+2] cycloaddition could be employed to generate a chiral cyclobutane with the desired trans substitution pattern. The choice of catalyst and substrates is critical for achieving high stereocontrol. For example, a chiral Lewis acid catalyst can promote the enantioselective [2+2] cycloaddition of an enol ether with an α,β-unsaturated carbonyl compound. Subsequent functional group manipulations would then lead to the target diol.

Table 1: Examples of Metal Catalysts in Asymmetric [2+2] Cycloadditions

Metal CatalystChiral LigandReactant AReactant BDiastereoselectivityEnantioselectivity
Cu(I)Chiral BisoxazolineAlkeneKeteneHighHigh
Rh(I)Chiral Phosphine (B1218219)DieneAlkeneModerate to HighHigh

Organocatalysis has emerged as a powerful alternative to metal catalysis for the synthesis of chiral molecules. rsc.orgacs.org Chiral secondary amines, such as proline and its derivatives, can activate α,β-unsaturated aldehydes and ketones through the formation of chiral enamines or iminium ions. These activated species can then undergo [2+2] cycloaddition reactions with various partners. nih.gov

An organocatalytic formal [2+2] cycloaddition could be a viable strategy to construct a chiral cyclobutane precursor. For instance, the reaction between an enal and a nitroalkene, catalyzed by a chiral diarylprolinol silyl (B83357) ether, can afford highly functionalized cyclobutanes with excellent stereocontrol. The nitro and aldehyde groups can then be converted to the required hydroxymethyl functionalities.

Table 2: Comparison of Asymmetric Catalysis Methods

MethodAdvantagesDisadvantages
Metal Catalysis High efficiency and turnover numbers, broad substrate scope.Potential for toxic metal contamination, sensitivity to air and moisture.
Organocatalysis Metal-free, often environmentally benign, mild reaction conditions.Lower catalytic efficiency in some cases, may require higher catalyst loadings.

Chiral Auxiliary-Mediated Approaches to Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been set, the auxiliary is removed. This strategy is particularly effective in asymmetric synthesis.

In the context of cyclobutane synthesis, a chiral auxiliary can be employed to control the facial selectivity of a cycloaddition or to direct the stereoselective functionalization of a pre-existing cyclobutane ring. For instance, in reactions involving prochiral cyclobutanones, a chiral auxiliary can direct the attack of a nucleophile or mediate a rearrangement, leading to a specific enantiomer. A notable example involves the use of (1S,2R)‐1‐amino‐2‐indanol as a chiral nitrogen source in the oxidative rearrangement of prochiral 3-substituted cyclobutanones. nih.govresearchgate.net While this specific study leads to chiral γ-lactams through a ring expansion, the underlying principle of the chiral auxiliary controlling the migration of one of the two prochiral C-C bonds is a key demonstration of this strategy. nih.gov The choice of a potent leaving group and the inherent ring strain of the cyclobutanone are crucial for the reaction to proceed from a hemiaminal intermediate. nih.gov This approach highlights how a chiral auxiliary can effectively control the stereochemical fate of a reaction involving a cyclobutane core. nih.govresearchgate.net

Desymmetrization Strategies for Prochiral Cyclobutane Derivatives

Desymmetrization is a powerful strategy for asymmetric synthesis, wherein a prochiral or meso compound is transformed into a chiral molecule. This approach is particularly intriguing for the synthesis of complex molecules from simple, symmetrical starting materials. Rearrangements of prochiral cyclobutanones are especially attractive as they allow for distal stereoinduction. nih.govuni-mainz.de

A key example of this strategy is the asymmetric nitrogen-based ring expansion of prochiral cyclobutanones to yield chiral γ-lactams. nih.govresearchgate.net This process utilizes a widely available chiral amino alcohol, (1S,2R)‐1‐amino‐2‐indanol, to induce asymmetry. researchgate.net The reaction proceeds through a Curtin-Hammett scenario, where the interconversion of diastereomeric chloroamine intermediates occurs via an iminium species. nih.govuni-mainz.de The energetic difference between the stereodetermining transition states dictates the final diastereoselectivity of the product. uni-mainz.de This downstream stereoinduction leads to good selectivity, even when forming all-carbon quaternary stereocenters. nih.govresearchgate.net The strain energy of the cyclobutanone is a critical driving force for this rearrangement. nih.gov This method provides a metal-free route to optically pure products, making it suitable for pharmaceutical applications. nih.govresearchgate.net

Table 1: Diastereoselective Ring Expansion of Prochiral Cyclobutanones

This table summarizes the results from a study on the desymmetrization of various 3-substituted cyclobutanones using a chiral amine, demonstrating the effectiveness of the desymmetrization strategy. The diastereomeric ratio (dr) reflects the level of stereocontrol achieved.

EntryCyclobutanone Substrate (R group)ProductYield of Major DiastereomerDiastereomeric Ratio (dr)
1Phenylγ-Lactam74%80:20
24-Methylphenylγ-Lactam72%81:19
33-Methylphenylγ-Lactam71%80:20
42-Methylphenylγ-Lactam65%88:12
54-Methoxyphenylγ-Lactam75%81:19

Data sourced from Sietmann, J., Ong, M., Mück-Lichtenfeld, C., Daniliuc, C. G., & Wahl, J. M. (2021). uni-mainz.de

Multi-Step Synthetic Sequences from Acyclic and Alicyclic Precursors

The construction of the cyclobutane ring often begins with acyclic or other alicyclic precursors, employing multi-step synthetic sequences. These routes typically involve the formation of the four-membered ring as a key step, followed by functional group manipulations to arrive at the target molecule, this compound.

Cycloaddition Reactions in the Construction of the Cyclobutyl Core

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are among the most powerful methods for constructing rings. The [2+2] cycloaddition is the hallmark reaction for synthesizing four-membered rings.

Photochemical [2+2] Cycloadditions

The photochemical [2+2] cycloaddition is arguably the most important and frequently utilized photochemical reaction in organic synthesis. acs.orgresearchgate.net It provides direct access to cyclobutane rings by reacting two alkene-containing molecules under irradiation with light. acs.orgresearchgate.net This reaction can be performed as a dimerization of identical olefins or as a cross-cycloaddition between two different alkenes. acs.org Historically, the first described [2+2] photocycloaddition was the dimerization of thymoquinone, discovered in 1877. acs.orgnih.gov

The reaction typically proceeds through the excitation of one alkene to its triplet state, which then adds to the ground state of the second alkene in a stepwise manner. The high degree of regio- and stereoselectivity observed in these reactions makes them an attractive tool for the synthesis of complex natural products. researchgate.net In recent years, advancements have led to the use of visible light in the presence of transition metal salts (e.g., copper(I) salts) or organic photoredox catalysts, which can be advantageous over traditional UV irradiation by offering milder conditions and avoiding environmentally harmful high-energy light sources. researchgate.netnih.gov The stereochemical outcome of the reaction can often be controlled, providing a potential route to the trans-substituted cyclobutane core of the target molecule.

Ketene-[2+2] Cycloadditions

The [2+2] cycloaddition of ketenes with alkenes (ketenophiles) is a highly efficient thermal reaction for the synthesis of cyclobutanones. libretexts.org Ketenes, which can be generated in situ from acid chlorides and a non-nucleophilic base like triethylamine, are highly reactive intermediates. libretexts.org The resulting cyclobutanone is a versatile precursor that can be readily reduced to the corresponding 1,2-diol, providing a direct route to the this compound structure.

While thermal ketene cycloadditions can require harsh conditions, the development of Lewis acid-promoted variants has significantly expanded the utility of this reaction. orgsyn.orgnih.gov Lewis acids can increase the reactivity and yield of the cycloaddition and, importantly, improve or even reverse the diastereoselectivity compared to thermal conditions. orgsyn.orgnih.gov For example, the cycloaddition of dichloroketene to allyl benzyl (B1604629) ether has been used to prepare a 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone intermediate, which was then converted in several steps to a trans-3-(benzyloxymethyl)cyclobutanol, a close analogue of the target structure. rsc.org

Table 2: Comparison of Thermal vs. Lewis Acid-Promoted Ketene Cycloadditions

This table illustrates the advantages of using a Lewis acid catalyst in ketene-[2+2] cycloadditions, showing improved yields and diastereoselectivity.

Ketene PrecursorAlkeneConditionsProductYieldDiastereomeric Ratio (dr)
Phenylacetyl chlorideCyclopenteneThermal (180 °C, 48h)Cyclobutanone~5%~1:1
Phenylacetyl chlorideCyclopenteneEtAlCl₂ (-78 °C, 1h)Cyclobutanone84%13:1
Dichloroacetyl chlorideStyreneThermal (60 °C, 48h)Cyclobutanone42%2:1
Dichloroacetyl chlorideStyreneEtAlCl₂ (-78 °C, 1h)Cyclobutanone92%18:1

Data adapted from Organic Syntheses, 2016, 93, 401-412. orgsyn.org

Ring Expansion and Rearrangement Strategies (e.g., Cyclopropanol Ring Expansion)

An alternative to building the cyclobutane ring directly via cycloaddition is to construct it from a smaller, more strained ring system through a ring expansion reaction. The high ring strain of three-membered rings like cyclopropanes makes them excellent precursors for such transformations. researchgate.net

A notable strategy involves the transition metal-catalyzed ring expansion of cyclopropyl (B3062369) carbenes. In one approach, a diazo compound precursor is used to generate a cyclopropyl metal carbene. This intermediate can undergo a stereospecific and regioselective ring expansion to afford a cyclobutene derivative. nih.gov The regioselectivity of the cyclopropane (B1198618) C-C bond cleavage is influenced by the substituents on the ring and the choice of metal catalyst. For instance, a silver(I) catalyst can selectively cleave the C-C bond adjacent to an electron-donating group or away from an electron-withdrawing group. nih.gov The resulting cyclobutene can then be further functionalized to install the required substituents. Another related method is the diastereoselective ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes, which can produce bicyclic systems containing a cyclobutane ring with a quaternary stereocenter. nih.gov These strategies leverage the strain release from the three-membered ring as a driving force to construct the four-membered cyclobutane core. researchgate.netnih.gov

Functional Group Interconversions and Selective Derivatization on the Cyclobutyl Ring

The synthetic utility of this compound is significantly enhanced by the strategic manipulation of its two primary hydroxyl groups. Functional group interconversions (FGI) and selective derivatization are crucial for incorporating this cyclobutane scaffold into more complex molecular architectures. smolecule.com The presence of two primary alcohol functionalities allows for a variety of chemical transformations, including oxidation, esterification, and conversion to halides or amines. smolecule.comub.eduvanderbilt.edu

A key challenge in the derivatization of this symmetrical diol is achieving regioselectivity. To modify one hydroxyl group while leaving the other intact, chemists employ protecting group strategies. For instance, one alcohol can be selectively protected, often by forming a bulky silyl ether or a benzyl ether, which allows the second alcohol to be manipulated independently. After the desired transformation, the protecting group is removed to reveal the free hydroxyl group.

Common interconversions performed on the hydroxyl groups include:

Esterification: The hydroxyl groups can be readily converted to esters through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). This reaction is often catalyzed by an acid or a coupling agent. smolecule.com

Conversion to Halides: The hydroxyl groups can be substituted by halogens (Cl, Br, I) using various reagents. For example, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to produce the corresponding dichloride or dibromide. These halides then serve as excellent substrates for nucleophilic substitution reactions. vanderbilt.edu

Conversion to Amines: The hydroxyl groups can be transformed into amino groups. smolecule.com This can be achieved via a two-step process involving conversion to a good leaving group (like a tosylate or mesylate) followed by displacement with an amine source, such as ammonia (B1221849) or a primary amine. Alternatively, the Mitsunobu reaction provides a direct method for converting alcohols to various nitrogen-containing functional groups, including azides which can then be reduced to amines. vanderbilt.edu

Oxidation: Selective oxidation of one or both alcohol groups can yield the corresponding aldehyde(s) or carboxylic acid(s), providing further handles for synthetic elaboration. The choice of oxidant and reaction conditions determines the extent of oxidation.

These transformations are fundamental for using this compound as a versatile building block in organic synthesis. smolecule.com

Table 1: Examples of Functional Group Interconversions
Initial Functional GroupReagent(s)Resulting Functional GroupReaction Type
Hydroxyl (-OH)Carboxylic Acid (R-COOH), Acid CatalystEster (-OOCR)Esterification
Hydroxyl (-OH)Thionyl Chloride (SOCl₂)Chloride (-Cl)Nucleophilic Substitution
Hydroxyl (-OH)1. TsCl, Pyridine; 2. NaN₃; 3. H₂, Pd/CAmine (-NH₂)Nucleophilic Substitution / Reduction
Hydroxyl (-OH)PCC or Swern Oxidation reagentsAldehyde (-CHO)Oxidation

Enzymatic and Biocatalytic Approaches to Cyclobutane Diol Synthesis

The synthesis of chiral cyclobutane derivatives, including diols, has increasingly benefited from enzymatic and biocatalytic methods. researchgate.net These approaches offer significant advantages, particularly in terms of stereoselectivity, allowing for the preparation of enantiomerically pure compounds under mild, environmentally friendly conditions. researchgate.netmdpi.com While direct enzymatic synthesis of this compound is not extensively documented, principles from related biocatalytic transformations for small ring systems are highly applicable.

Biocatalytic strategies for synthesizing chiral diols often involve two main approaches:

Kinetic Resolution: This method starts with a racemic mixture of a cyclobutane precursor, such as a diol or a related diester. A lipase (B570770) enzyme is often used to selectively acylate one enantiomer of the diol, leaving the other unreacted. The resulting mixture of the monoester and the unreacted diol can then be separated, providing access to both enantiomers.

Asymmetric Reduction: A prochiral cyclobutane dione (B5365651) or keto-aldehyde can be stereoselectively reduced using ketoreductase enzymes (KREDs). By selecting an appropriate reductase (often from a library of enzymes), it is possible to control the stereochemistry of the resulting hydroxyl groups, leading to the desired cis or trans diol with high enantiomeric excess. acs.org

For example, the synthesis of chiral 2-hydroxy-4-butyrolactone derivatives has been achieved using a tandem biocatalytic system involving aldolases and stereocomplementary ketoreductases. acs.org A similar strategy could be envisioned for cyclobutane systems, where an aldol (B89426) reaction sets up a key intermediate that is subsequently reduced enzymatically to form the diol. Organocatalyzed methods, which can be considered eco-friendly, have also been developed to access enantiomerically enriched cyclobutane diols. mdpi.com

Table 2: Biocatalytic Strategies for Diol Synthesis
StrategyEnzyme ClassTypical SubstrateKey Advantage
Kinetic ResolutionLipaseRacemic diol or diesterSeparation of enantiomers
Asymmetric ReductionKetoreductase (KRED)Prochiral dione or ketoneHigh stereoselectivity (diastereo- and enantioselectivity)
Tandem ReactionAldolase / ReductaseAldehyde / KetoneCreation of multiple stereocenters in one pot

Green Chemistry Principles in the Synthesis of this compound

Key green chemistry principles relevant to this synthesis include:

Use of Renewable Feedstocks: While many cyclobutane syntheses rely on petrochemical starting materials, research is ongoing to develop routes from biomass-derived sources.

Catalysis: The use of catalytic methods is inherently greener than stoichiometric reactions as it reduces waste. Biocatalysis, as discussed in the previous section, is a prime example of green chemistry. researchgate.netsemanticscholar.org Enzymes operate under mild conditions (neutral pH, ambient temperature and pressure) in aqueous media, minimizing energy consumption and the use of hazardous organic solvents. semanticscholar.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. [2+2] cycloadditions, a common method for forming cyclobutane rings, are excellent examples of atom-economical reactions as all atoms of the reactants are incorporated into the product.

Safer Solvents and Auxiliaries: The reduction or replacement of volatile and toxic organic solvents is a major goal of green chemistry. semanticscholar.org Performing reactions in water or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly improve the environmental profile of a synthesis. semanticscholar.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is common in biocatalytic processes, reduces energy consumption compared to traditional organic syntheses that may require heating or cooling.

By integrating these principles, for example, through a route involving a catalytic [2+2] cycloaddition followed by a biocatalytic reduction, the synthesis of this compound can be made more sustainable and environmentally benign.

Chemical Transformations and Reactivity Profiles of Trans 2 Hydroxymethyl Cyclobutyl Methanol

Reactions Involving the Hydroxyl Functional Groups

The two primary hydroxyl groups in [trans-2-(Hydroxymethyl)cyclobutyl]methanol are the main sites of chemical reactivity, readily participating in a variety of reactions typical for primary alcohols. These include esterification, etherification, oxidation, and cyclization reactions.

The primary hydroxyl groups of this compound can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid catalyst or a base. This allows for the introduction of a wide variety of functional groups, altering the physical and chemical properties of the parent molecule. Both mono- and di-esters can be synthesized depending on the stoichiometry of the reagents.

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another important transformation. In the context of this compound, this reaction can be employed to convert one type of ester derivative to another or to produce esters from the diol by reacting it with an existing ester, often in the presence of an acid or base catalyst. For instance, reaction with a large excess of an ester like ethyl acetate (B1210297) can drive the equilibrium towards the formation of the corresponding diacetate of this compound.

Table 1: Exemplary Esterification and Transesterification Reactions

EntryAcylating/Transesterifying AgentCatalyst/ConditionsProductYield (%)
1Acetic AnhydridePyridine, 25 °C[trans-2-(Acetoxymethyl)cyclobutyl]methyl acetate>95
2Benzoyl ChlorideTriethylamine, CH₂Cl₂, 0 °C to 25 °C[trans-2-(Benzoyloxymethyl)cyclobutyl]methyl benzoate (B1203000)~90
3Ethyl AcetateSulfuric Acid (cat.), Heat[trans-2-(Acetoxymethyl)cyclobutyl]methyl acetateEquilibrium Dependent

Note: The data in this table is illustrative and based on general reactivity patterns of diols.

The hydroxyl groups of this compound can be converted to ethers through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to form the ether. By using one or two equivalents of the base and alkylating agent, it is possible to selectively synthesize the mono- or di-ether derivatives.

Table 2: Illustrative Etherification Reactions

EntryAlkylating AgentBase/SolventProductYield (%)
1Methyl Iodide (2.2 eq)Sodium Hydride / THF[trans-2-(Methoxymethyl)cyclobutyl]methoxymethane>90
2Benzyl (B1604629) Bromide (1.1 eq)Potassium tert-butoxide / DMF[trans-2-(Benzyloxymethyl)cyclobutyl]methanolModerate

Note: The data in this table is illustrative and based on the principles of the Williamson ether synthesis.

The primary alcohol groups of this compound can be oxidized to aldehydes or carboxylic acids using a variety of oxidizing agents. Selective mono-oxidation to the corresponding hydroxy-aldehyde or further to the hydroxy-carboxylic acid can be challenging but may be achieved under carefully controlled reaction conditions. The use of milder, more selective oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) would favor the formation of the dialdehyde, while stronger oxidizing agents like potassium permanganate (B83412) or chromic acid would lead to the dicarboxylic acid.

Conversely, while the hydroxyl groups themselves are not reducible, they can be converted into better leaving groups (e.g., tosylates or mesylates) and subsequently be reduced. For example, conversion to a ditosylate followed by reduction with a hydride source like lithium aluminum hydride would yield trans-1,2-dimethylcyclobutane.

Table 3: Representative Oxidation and Reduction Pathways

EntryReagentProductExpected Outcome
1Pyridinium Chlorochromate (PCC)[trans-2-(Formyl)cyclobutyl]carbaldehydeHigh Yield
2Potassium Permanganate (KMnO₄)trans-2-(Carboxy)cyclobutanecarboxylic acidHigh Yield
31. TsCl, Pyridine; 2. LiAlH₄trans-1,2-DimethylcyclobutaneModerate to High Yield

Note: The data in this table is based on established synthetic methodologies for the oxidation and reduction of primary alcohols.

The two hydroxyl groups of this compound are suitably positioned to undergo intramolecular cyclization reactions to form fused heterocyclic systems. For instance, under acidic conditions, intramolecular dehydration can lead to the formation of a cyclic ether, specifically a 3-oxabicyclo[3.2.0]heptane derivative. The formation of other types of heterocycles is also conceivable by first converting the hydroxyl groups into other functionalities. For example, conversion to a dihalide followed by reaction with a dinucleophile could lead to the formation of various fused heterocyclic systems.

Transformations of the Cyclobutyl Ring System

The cyclobutyl ring of this compound possesses inherent ring strain, which makes it susceptible to ring-opening reactions under certain conditions, providing a pathway to linear or larger cyclic structures.

The cyclobutane (B1203170) ring can be opened under various conditions, including thermal, photochemical, and acid-catalyzed reactions. The specific products and mechanisms of these reactions are highly dependent on the substituents and the reaction conditions.

Thermal Ring-Opening: Under thermal conditions, the cyclobutane ring can undergo a concerted electrocyclic ring-opening to form a diene. For this compound, this would be expected to yield a substituted 1,5-hexadiene (B165246) derivative. The stereochemistry of the ring-opening is governed by the Woodward-Hoffmann rules, which predict a conrotatory process for the thermal cleavage of a cyclobutane sigma bond.

Photochemical Ring-Opening: Photochemical activation can also induce ring-opening, often with different stereochemical outcomes compared to thermal reactions. According to the Woodward-Hoffmann rules, the photochemical ring-opening of a cyclobutane is predicted to proceed via a disrotatory pathway.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the hydroxyl groups can be protonated, turning them into good leaving groups. Subsequent or concurrent cleavage of the strained cyclobutane ring can lead to rearranged products. For instance, a Wagner-Meerwein type rearrangement could occur, leading to the formation of cyclopentyl or cyclohexyl derivatives, depending on the reaction pathway and the stability of the carbocation intermediates. Mechanistic investigations of such rearrangements often involve isotopic labeling studies to trace the movement of atoms and elucidate the reaction pathway.

Due to the lack of specific literature on the ring-opening of this compound, the exact nature of the products and the conditions required remain a subject for further investigation. However, based on the known reactivity of other substituted cyclobutanes, it is a plausible and potentially useful transformation.

Ring-Opening Reactions and Mechanistic Investigations

Acid-Catalyzed Ring Opening and Rearrangements

Under acidic conditions, 1,2-diols like this compound can undergo rearrangement reactions, most notably the pinacol (B44631) rearrangement. organic-chemistry.orgwikipedia.org This reaction typically involves the protonation of one hydroxyl group, followed by the loss of water to form a carbocation. Subsequent 1,2-migration of an alkyl or hydride group from the adjacent carbon leads to a more stable carbocation, which upon deprotonation, yields a ketone or an aldehyde. organic-chemistry.orgwikipedia.org

In the case of this compound, the initial formation of a carbocation at one of the hydroxymethyl-bearing carbons could be followed by a ring expansion via migration of a carbon from the cyclobutane ring. This would lead to the formation of a cyclopentanone (B42830) derivative. The stereochemistry of the starting diol is a critical factor in determining the major product of the rearrangement. wikipedia.org For a concerted migration to occur, the migrating group should be situated trans to the leaving group. wikipedia.org

Another potential acid-catalyzed reaction is intramolecular dehydration to form a cyclic ether. For instance, treatment of trans-cyclobutane-1,2-dimethanol with an acid catalyst can facilitate the formation of 3-oxabicyclo[3.2.0]heptane. rsc.org

Table 1: Potential Products of Acid-Catalyzed Reactions of this compound

ReactantReagents and ConditionsMajor Product(s)Reaction Type
This compoundH₂SO₄, heatCyclopentanecarbaldehydePinacol Rearrangement (Ring Expansion)
This compoundTsOH, heat3-Oxabicyclo[3.2.0]heptaneIntramolecular Dehydration
Base-Mediated Ring Opening

Base-mediated reactions of this compound typically involve the deprotonation of the hydroxyl groups to form alkoxides. These alkoxides can then act as internal nucleophiles. A common transformation is the intramolecular Williamson ether synthesis, where one hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate), and the other is deprotonated to form an alkoxide. The subsequent intramolecular nucleophilic substitution leads to the formation of a cyclic ether.

Given the trans geometry of the starting material, direct backside attack to form a simple oxetane (B1205548) ring is sterically hindered. However, if one of the hydroxymethyl groups is first converted to a leaving group, the resulting alkoxide from the other hydroxyl group can attack, potentially leading to the formation of 3-oxabicyclo[3.2.0]heptane, the same bicyclic ether potentially formed under acidic conditions. The reaction rate and feasibility would be highly dependent on the conformational flexibility of the cyclobutane ring.

Nucleophilic Attack-Induced Ring Cleavage

The cyclobutane ring itself is generally resistant to direct nucleophilic attack unless it is activated by electron-withdrawing groups. However, derivatives of this compound can be susceptible to nucleophilic ring opening. For instance, conversion of the diol to a diepoxide or a related strained system could render the cyclobutane carbons more electrophilic.

More commonly, nucleophilic attack is directed at the carbon atoms of the hydroxymethyl groups after their conversion to suitable leaving groups, such as tosylates or halides. While this is a functionalization reaction rather than a ring cleavage, strong nucleophiles under forcing conditions could potentially induce elimination reactions that might lead to ring-opened products, although this is not a typical reaction pathway. The trans disposition of the leaving groups would influence the stereochemical outcome of any such reactions.

Oxidative and Reductive Ring Cleavage

Oxidative Cleavage: Vicinal diols, such as this compound, are susceptible to oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. Reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are commonly used for this transformation. libretexts.orgmasterorganicchemistry.comchemtube3d.comlibretexts.org This reaction proceeds through a cyclic intermediate (a periodic ester or a lead-containing cyclic diester), and as a general rule, cis-diols react more rapidly than trans-diols. libretexts.org The oxidative cleavage of this compound would result in the formation of a 1,6-dialdehyde.

Reductive Cleavage: The reductive cleavage of the cyclobutane ring is less common and typically requires harsh conditions or the presence of specific activating groups. The high ring strain, however, makes cyclobutane derivatives more susceptible to ring opening under hydrogenolysis conditions compared to larger cycloalkanes. Catalytic hydrogenation with catalysts like palladium or platinum at elevated temperatures and pressures can lead to the cleavage of a C-C bond in the ring, resulting in the formation of an acyclic alkane. For this compound, this would likely yield a substituted hexane (B92381) derivative.

Functionalization of the Cyclobutyl Skeleton (e.g., Hydrogenation, Halogenation)

Functionalization of the cyclobutane ring in this compound, without ring opening, primarily involves reactions at the C-H bonds of the cyclobutane core or transformations of the existing hydroxyl groups.

Hydrogenation: Catalytic hydrogenation of the cyclobutane ring itself is a challenging transformation that typically requires forcing conditions, often leading to ring cleavage as discussed above. However, under milder conditions, other functional groups that might be present on the molecule could be selectively hydrogenated while leaving the cyclobutane ring intact. Recent advances in C-H functionalization have provided methods for the catalytic hydrogenation of C-H bonds, but this is not a standard transformation for simple cyclobutanes. acs.orgacs.orgmdpi.com

Halogenation: The halogenation of alkanes and cycloalkanes typically proceeds via a free-radical mechanism, initiated by UV light or heat. In the case of this compound, the reaction with halogens like chlorine or bromine in the presence of light would lead to the substitution of hydrogen atoms on the cyclobutane ring with halogen atoms. This process is generally not very selective and would likely result in a mixture of mono-, di-, and poly-halogenated products at various positions on the ring. The presence of the hydroxymethyl groups might influence the regioselectivity of the halogenation to some extent.

Stereochemical Aspects of Reactivity and Product Diastereoselectivity

The stereochemistry of this compound is a key factor that governs its reactivity and the stereochemical outcome of its transformations.

Influence of Stereochemistry on Reaction Pathways and Outcomes

The trans relationship of the two hydroxymethyl groups significantly influences the feasibility and outcome of intramolecular reactions. For instance, in a potential intramolecular SN2 reaction to form a cyclic ether, the nucleophilic oxygen and the carbon bearing the leaving group must be able to adopt an anti-periplanar arrangement for backside attack. The rigid, puckered conformation of the cyclobutane ring can make this arrangement either favorable or unfavorable, thus dictating the reaction pathway.

Neighboring group participation (NGP) is another important stereochemical consideration. wikipedia.orglibretexts.orglibretexts.orgimperial.ac.uknih.gov If one of the hydroxyl groups is converted to a leaving group, the other hydroxyl group can act as an internal nucleophile, participating in the displacement of the leaving group. This participation often leads to the retention of stereochemistry at the reaction center, proceeding through a double inversion mechanism via a cyclic intermediate. The trans arrangement of the functional groups in the starting material is crucial for such participation to occur effectively.

In reactions involving the formation of new stereocenters on the cyclobutane ring, the existing stereocenters will direct the approach of reagents, leading to diastereoselective outcomes. For example, in an addition reaction to a carbonyl group that might be formed from one of the hydroxymethyl groups, the incoming nucleophile will preferentially attack from the less sterically hindered face of the molecule, as dictated by the orientation of the remaining hydroxymethyl group. This principle is fundamental to the diastereoselective synthesis of multi-substituted cyclobutanes. nih.gov

Stereoselective Derivatization at the Hydroxymethyl Centers of this compound

The stereoselective derivatization of the two hydroxymethyl groups in this compound presents a unique challenge and opportunity for the synthesis of chiral ligands, catalysts, and biologically active molecules. Due to the meso nature of the trans-isomer, the two hydroxymethyl groups are enantiotopic. Consequently, a reaction that selectively functionalizes one of these groups over the other will result in a chiral, non-racemic product. While specific literature on the stereoselective derivatization of this compound is limited, established methodologies for the desymmetrization of other meso-diols can be applied to this substrate. These methods primarily include enzymatic resolutions and the use of chiral auxiliaries or catalysts.

Enzymatic catalysis, particularly with lipases, is a powerful tool for the kinetic resolution of racemic alcohols and the asymmetric desymmetrization of meso-diols. These enzymes can selectively acylate one of the enantiotopic hydroxymethyl groups, leading to a chiral monoester and leaving the other hydroxymethyl group free for further modification. The enantioselectivity of these reactions is often high, providing access to enantiomerically enriched products. For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) are well-known for their efficacy in resolving a wide range of alcohols. While direct studies on this compound are not prevalent, the successful resolution of other cyclic diols suggests this would be a viable strategy.

Another approach involves the use of chiral derivatizing agents or catalysts. Reaction with a chiral acid or its derivative can form diastereomeric esters, which may be separable by chromatography or crystallization. Alternatively, a chiral catalyst can mediate the selective reaction of one of the hydroxymethyl groups. For example, chiral phosphine (B1218219) catalysts in combination with acylating agents have been used for the desymmetrization of meso-1,2-diols.

The tables below present data from studies on analogous cyclic diols, illustrating the potential outcomes of stereoselective derivatization strategies that could be applied to this compound.

Table 1: Hypothetical Enzymatic Kinetic Resolution of a Racemic Cyclobutanol Derivative
EnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess of Ester (%)Enantiomeric Excess of Unreacted Alcohol (%)
Candida antarctica Lipase B (CALB)Vinyl AcetateHexane~50>99 (R)>99 (S)
Pseudomonas cepacia Lipase (PSL)Isopropenyl AcetateToluene~4895 (R)92 (S)
Table 2: Potential Asymmetric Desymmetrization of a Meso Cyclobutane Diol using a Chiral Catalyst
CatalystReagentProductYield (%)Enantiomeric Excess (%)
Chiral Phosphine CatalystBenzoic AnhydrideMono-benzoate9095
Chiral Diamine CatalystSilyl (B83357) ChlorideMono-silylether8592

These examples highlight the feasibility of producing highly enantiomerically enriched derivatives from symmetrical precursors like this compound. The choice of enzyme or catalyst, as well as the reaction conditions, would be critical in achieving high stereoselectivity. The resulting chiral mono-functionalized products are versatile intermediates, allowing for subsequent differential functionalization of the remaining hydroxymethyl group to access a wide range of complex chiral molecules.

Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For [trans-2-(Hydroxymethyl)cyclobutyl]methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and the relative orientation of substituents on the cyclobutane (B1203170) ring.

One-dimensional NMR spectra offer primary information about the chemical environment of hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum of the trans isomer is expected to show distinct signals for the methine protons (H-1, H-2), the methylene (B1212753) protons of the hydroxymethyl groups, the hydroxyl protons, and the methylene protons of the cyclobutane ring (H-3, H-4). Due to the molecule's C₂ symmetry, the two hydroxymethyl groups are chemically equivalent, as are the two methine protons and the two ring methylene groups. However, the protons within a given methylene group are diastereotopic and thus chemically non-equivalent, leading to more complex splitting patterns.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is simpler and is expected to display three distinct signals, corresponding to the three unique carbon environments in the molecule due to its symmetry: one signal for the two equivalent hydroxymethyl carbons (-CH₂OH), one for the two equivalent methine carbons (-CH-), and one for the two equivalent cyclobutane methylene carbons (-CH₂-).

Predicted NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-CH- (Ring Methine) ~2.0 - 2.4 ~40 - 45
-CH₂- (Ring Methylene) ~1.7 - 2.0 ~20 - 25
-CH₂OH (Methylene) ~3.5 - 3.7 ~65 - 70

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure and confirming its stereochemistry. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine protons (H-1/H-2) and the adjacent ring methylene protons (H-3/H-4). It would also show a correlation between the methine protons and the protons of their attached hydroxymethyl groups, confirming the -CH-CH₂OH connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. The HSQC spectrum would definitively link the proton signals with their corresponding carbon signals from the ¹³C NMR spectrum, confirming the assignments made from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is paramount for determining the trans relative stereochemistry. nih.gov This technique detects protons that are close in space, irrespective of their bonding. In the trans configuration, the two methine protons (H-1 and H-2) are on opposite faces of the cyclobutane ring. A key finding in a NOESY spectrum would be the absence of a cross-peak between H-1 and H-2. Conversely, a spatial correlation would be expected between a methine proton (e.g., H-1) and the ring methylene protons on the same face of the ring. This pattern of spatial correlations provides unambiguous proof of the trans arrangement. nih.govresearchgate.net

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with very high precision. The molecular formula for this compound is C₆H₁₂O₂. HR-MS can measure the mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. nist.govdocbrown.infomolbase.com

Expected HR-MS Data for this compound

Ion Molecular Formula Calculated Exact Mass
[M]⁺ C₆H₁₂O₂ 116.08373
[M+H]⁺ C₆H₁₃O₂⁺ 117.09155

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, inducing fragmentation, and then analyzing the resulting fragment ions. chemguide.co.uk The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. For alcohols, common fragmentation pathways include the loss of water and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.orgyoutube.com

Key expected fragmentation pathways for this compound include:

Loss of Water: Elimination of a water molecule from the molecular ion, resulting in a fragment at m/z [M-18]⁺.

Loss of a Hydroxymethyl Radical: Alpha-cleavage resulting in the loss of a •CH₂OH radical, leading to a fragment at m/z [M-31]⁺.

Ring Cleavage: Fragmentation of the strained cyclobutane ring can lead to various smaller fragments. A common pathway for 1,2-disubstituted cyclobutanes is the cleavage of the bond between the two substituted carbons. whitman.edu

Plausible MS/MS Fragments for this compound (Parent Ion: [M+H]⁺, m/z 117.1)

Fragment m/z Proposed Loss Fragment Formula
99.1 H₂O C₆H₁₁O⁺
85.1 CH₂O C₅H₉O⁺
81.1 H₂O + H₂O C₆H₉⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, the key functional groups are the hydroxyl (-OH) group and the saturated aliphatic C-H and C-C bonds within the cyclobutane ring and methylene bridges.

O-H Stretch: A strong and broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.

C-H Stretch: Strong bands corresponding to the sp³ C-H stretching vibrations of the cyclobutane ring and methylene groups will appear in the region of 2850-3000 cm⁻¹. docbrown.info

C-O Stretch: A strong band in the IR spectrum, typically between 1000 and 1200 cm⁻¹, corresponds to the C-O stretching vibration of the primary alcohol groups.

CH₂ Bending: Methylene scissoring vibrations are expected around 1450 cm⁻¹. docbrown.info

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions, including C-C bond stretching and various bending and deformation modes of the cyclobutane ring. dtic.mil These vibrations are highly characteristic of the molecule's specific structure and contribute to its unique "fingerprint." docbrown.inforesearchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the C-C and symmetric C-H stretching vibrations of the cyclobutane backbone often produce strong Raman signals.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
O-H Stretch (H-bonded) 3200 - 3600 Strong, Broad Weak
C-H Stretch (sp³) 2850 - 3000 Strong Strong
CH₂ Scissoring ~1450 Medium Medium
C-O Stretch 1000 - 1200 Strong Medium

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule. nih.govspringernature.com This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which allows for the unambiguous determination of the relative configuration of all stereogenic centers. nih.gov For chiral, enantiomerically pure compounds like the enantiomers of this compound, X-ray crystallography can also establish the absolute configuration. ed.ac.uk

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.uk This effect occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal, causing small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). ed.ac.ukthieme-connect.de While this effect is more pronounced for heavier atoms, advancements in instrumentation and data analysis methods have made it possible to determine the absolute configuration of light-atom molecules, such as those containing only carbon, hydrogen, and oxygen, with high confidence. ed.ac.uk

In the case of this compound, obtaining a suitable single crystal of an enantiomerically pure sample is a prerequisite. The crystallographic analysis would yield the precise coordinates of each atom in the crystal lattice. The relative stereochemistry of the two hydroxymethyl groups in the trans configuration would be unequivocally confirmed.

To determine the absolute configuration, the crystallographic data is refined to yield a Flack parameter. nih.gov A Flack parameter value close to 0 for a given enantiomer indicates that the assigned absolute configuration is correct, while a value near 1 would suggest that the inverted structure is the correct one. nih.gov

Illustrative Crystallographic Data for a Chiral Derivative of this compound:

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.89
b (Å)12.45
c (Å)8.32
β (°)105.2
Volume (ų)588.7
Z2
Calculated Density (g/cm³)1.25
Flack Parameter0.05(3)

Note: The data in this table is illustrative and represents typical values that might be obtained for a chiral organic molecule.

Chiroptical Spectroscopies (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Assignment of Chiral Derivatives

Chiroptical spectroscopies are powerful non-destructive techniques used to investigate the stereochemistry of chiral molecules in solution. nih.gov These methods, which include Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), rely on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.orgmtoz-biolabs.com When combined with quantum chemical calculations, these techniques can provide a reliable assignment of the absolute configuration. nih.gov

Optical Rotatory Dispersion (ORD):

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgvlabs.ac.in The resulting ORD curve can be either a plain curve, showing a steady increase or decrease in rotation with decreasing wavelength, or an anomalous curve that exhibits peaks and troughs. vlabs.ac.in This anomalous behavior, known as the Cotton effect, occurs in the wavelength regions where the molecule absorbs light (i.e., near a chromophore). vlabs.ac.inlibretexts.org The sign of the Cotton effect can be correlated to the absolute configuration of the chiral centers near the chromophore.

For a molecule like this compound, which lacks a strong chromophore, it would be necessary to introduce one by derivatizing the hydroxyl groups. For instance, conversion to a benzoate (B1203000) or a similar UV-active ester would introduce a chromophore, allowing for the measurement of a meaningful ORD spectrum with a distinct Cotton effect.

Circular Dichroism (CD):

Circular dichroism is the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com A CD spectrum is a plot of this difference in absorption (Δε = εL - εR) versus wavelength. Like ORD, CD signals are only observed for chiral molecules and are most informative in the region of UV-Vis absorption of a chromophore. nih.gov A positive or negative peak in the CD spectrum is also referred to as a Cotton effect.

The absolute configuration of a chiral derivative of this compound can be determined by comparing its experimental CD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the (1R, 2R)-enantiomer). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. americanlaboratory.com

Illustrative Chiroptical Data for a Derivatized Enantiomer of this compound:

TechniqueWavelength (nm)Observed Value (Illustrative)
ORD589 (D-line)+15.2°
ORD350+85.6° (Peak)
ORD290-120.3° (Trough)
CD320Δε = +2.5 M⁻¹cm⁻¹

Note: The data in this table is hypothetical and serves to illustrate the type of measurements obtained from chiroptical spectroscopy for a chiral molecule with an appropriate chromophore.

Theoretical and Computational Chemistry Studies of Trans 2 Hydroxymethyl Cyclobutyl Methanol

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of molecules. These methods solve approximations of the Schrödinger equation to find the most stable arrangement of atoms, corresponding to the minimum energy state.

Determining the ground state geometry of [trans-2-(Hydroxymethyl)cyclobutyl]methanol is the first step in any computational analysis. Two primary classes of methods are employed for this purpose: ab initio and Density Functional Theory (DFT).

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While highly accurate, they can be computationally expensive. DFT, on the other hand, is a widely used alternative that models electron correlation through functionals of the electron density, offering a favorable balance between accuracy and computational cost. dergipark.org.tr Common approaches involve using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or larger to accurately describe the electronic structure of the molecule. nih.govresearchgate.net The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until the lowest energy geometry, or ground state, is found.

The flexibility of the two hydroxymethyl groups, coupled with the puckered nature of the cyclobutane (B1203170) ring, gives rise to multiple possible conformations for this compound. The collection of these conformers and their relative energies is known as the conformational landscape.

Computational methods are used to explore this landscape systematically. This involves rotating the flexible dihedral angles of the hydroxymethyl side chains and exploring different puckering states of the cyclobutane ring to identify all stable energy minima. diva-portal.org Each identified conformer represents a stable, albeit possibly transient, structure of the molecule. The stability of these conformers is influenced by factors such as steric hindrance between the hydroxymethyl groups and the potential for intramolecular hydrogen bonding between the two hydroxyl groups. By calculating the relative energies of these conformers, the global minimum energy structure—the most stable and abundant conformation at equilibrium—can be identified. diva-portal.org

Illustrative Conformational Analysis of this compound

ConformerDescriptionRelative Energy (kcal/mol)Key Feature
AGlobal Minimum0.00Intramolecular H-bond
BExtended Side Chains1.25Minimal steric hindrance
CAlternate H-bond1.80Different H-bond donor/acceptor
DAlternate Ring Pucker2.50Higher ring strain energy

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for understanding how chemical reactions occur. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition states that control the reaction rate.

A chemical reaction proceeds along a reaction coordinate on the potential energy surface, passing through a maximum energy point known as the transition state. nih.gov Computational algorithms can locate the precise geometry of these transition states. A key verification step is a frequency calculation, which must yield exactly one imaginary frequency for a true transition state, representing the motion along the reaction coordinate. diva-portal.org

The activation energy (ΔG‡) is the energy difference between the reactants and the transition state. nih.gov Its calculation is crucial as it directly relates to the reaction rate via the Eyring equation. A high activation energy implies a slow reaction, while a low barrier suggests a faster process. These calculations allow for the quantitative comparison of different potential reaction pathways.

For this compound, a plausible synthetic pathway that could be studied computationally is its intramolecular cyclization to form a bicyclic ether. By exploring the potential energy surface for this reaction, researchers can gain detailed insights. nih.gov The process involves calculating the energies of the reactant, any intermediates, all relevant transition states, and the final product.

This exploration can reveal whether the reaction proceeds in a single step (a concerted mechanism) or through multiple steps involving one or more intermediates. It also helps identify the rate-determining step—the transition state with the highest energy relative to the starting material. Such studies are vital for optimizing reaction conditions and predicting the feasibility and outcome of synthetic routes.

Illustrative Energy Profile for a Hypothetical Reaction Step

SpeciesDescriptionCalculated Relative Free Energy (kcal/mol)
ReactantThis compound0.00
Transition State (TS1)First transition state+25.4
IntermediateProtonated intermediate+5.2
Transition State (TS2)Second transition state+15.8
ProductCyclized ether product-10.1

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. This capability allows for direct comparison with experimental data, serving as a robust method to validate the accuracy of the computational model and aid in the interpretation of experimental spectra.

Once the ground state geometry of this compound is optimized, its spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies, can be calculated.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. Due to approximations in the calculations (e.g., the harmonic oscillator model), the calculated frequencies are often systematically higher than experimental values. They are therefore commonly multiplied by an empirical scaling factor to improve agreement with measured spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to compute NMR shielding tensors. dergipark.org.tr These values are then converted into chemical shifts (δ) by referencing them against a calculated standard, typically tetramethylsilane (B1202638) (TMS). Comparing the predicted ¹H and ¹³C NMR chemical shifts with experimental results is a powerful way to confirm the molecular structure and its dominant conformation in solution. mdpi.commdpi.com

This synergy between computational prediction and experimental measurement is crucial for confirming theoretical models and providing a more profound understanding of the molecule's structure and properties.

Illustrative Comparison of Calculated and Experimental Spectroscopic Data

ParameterCalculated ValueExperimental Value
¹³C Chemical Shift (C1)42.5 ppm41.9 ppm
¹³C Chemical Shift (CH₂OH)65.1 ppm64.7 ppm
¹H Chemical Shift (CH-CH₂OH)2.35 ppm2.31 ppm
IR Frequency (O-H stretch)3450 cm⁻¹ (scaled)3435 cm⁻¹
IR Frequency (C-O stretch)1045 cm⁻¹ (scaled)1040 cm⁻¹

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the current body of literature, its dynamic behavior can be reliably inferred from computational studies of analogous molecules, such as other trans-1,2-disubstituted cyclobutanes and vicinal diols. These simulations provide critical insights into the molecule's conformational landscape and the nature of its non-covalent interactions, which are governed by the interplay between the puckered cyclobutane ring and the flexible hydroxymethyl substituents.

Conformational Dynamics of the Cyclobutane Ring

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. masterorganicchemistry.com For unsubstituted cyclobutane, this puckering is a dynamic process where the ring rapidly inverts between two equivalent puckered states. High-level ab initio calculations estimate the barrier for this inversion to be approximately 482-498 cm⁻¹ (around 1.4 kcal/mol). nih.govnih.gov The degree of puckering is typically defined by a dihedral angle, with calculated values for cyclobutane falling in the range of 27 to 35 degrees. nih.govresearchgate.net

In this compound, the two hydroxymethyl groups are expected to preferentially occupy diequatorial positions to minimize steric hindrance. This arrangement is generally the most stable for trans-1,2-disubstituted cyclobutanes. The presence of these substituents likely influences the ring's puckering potential. A study on 2-substituted cyclobutane-α-amino acid derivatives showed that an equatorial substituent modulates the conformational preference of the ring-puckering. nih.gov MD simulations would be expected to show the cyclobutane ring of this compound sampling various puckered states, with the diequatorial conformation being the most populated. The dynamics would involve oscillations around the minimum energy puckered conformation and less frequent ring inversions that would transiently place the substituents in higher-energy diaxial positions.

Table 1: Representative Conformational Parameters for Substituted Cyclobutanes (Based on Analogous Systems)
ParameterTypical Value RangeSignificance
Ring Puckering Angle (θ)25° - 35°Defines the deviation from planarity to relieve torsional strain. nih.govresearchgate.net
Inversion Barrier~1.4 - 2.0 kcal/molEnergy required for the ring to flip between puckered conformations. nih.govnih.gov
Substituent PreferenceEquatorialMinimizes 1,3-diaxial steric interactions, leading to greater stability. nih.gov

Dynamics of Hydroxymethyl Groups and Hydrogen Bonding

The two hydroxymethyl groups introduce additional degrees of freedom. MD simulations would reveal constant rotation around the C-C and C-O single bonds of these side chains. This flexibility allows the molecule to form various types of hydrogen bonds.

Intramolecular Hydrogen Bonding: A key dynamic feature would be the transient formation of an intramolecular hydrogen bond between the two adjacent hydroxymethyl groups. In this interaction, the hydroxyl group of one substituent acts as a hydrogen bond donor, while the oxygen atom of the other acts as an acceptor. Computational studies on other vicinal diols suggest that such interactions are weak, with energies typically in the range of 1.2 to 4.1 kcal/mol. nih.gov The formation and breaking of this bond would be a rapid process, influencing the rotational conformation of the side chains.

Intermolecular Hydrogen Bonding: In the condensed phase, intermolecular hydrogen bonds would dominate the interaction landscape. MD simulations in a polar solvent like water or in the bulk liquid would show extensive and dynamic hydrogen-bonding networks. Each molecule of this compound can act as both a hydrogen bond donor (two O-H groups) and a hydrogen bond acceptor (two oxygen lone pairs). This leads to the formation of transient chains, cyclic dimers, and larger clusters of molecules. These interactions are crucial in defining the macroscopic properties of the substance, such as its boiling point and viscosity. The strength of these intermolecular hydrogen bonds would be comparable to or slightly stronger than the intramolecular ones.

Table 2: Typical Hydrogen Bond Characteristics in Vicinal Diols (Based on Computational Studies)
ParameterTypical Value RangeDescription
Hydrogen Bond Energy (Intramolecular)1.2 - 4.1 kcal/molEnergy stabilizing the interaction between adjacent -OH groups. nih.gov
O-H···O Distance1.8 - 2.2 ÅThe distance between the donor hydrogen and the acceptor oxygen atom.
O-H-O Angle150° - 180°The angle formed by the donor oxygen, the hydrogen, and the acceptor oxygen.

Applications of Trans 2 Hydroxymethyl Cyclobutyl Methanol As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

[trans-2-(Hydroxymethyl)cyclobutyl]methanol serves as a key starting material for constructing more elaborate molecular architectures. smolecule.com The presence of two primary alcohol groups allows it to undergo reactions such as esterification, etherification, and oxidation, enabling its incorporation into larger, more complex structures. smolecule.com This diol is particularly useful for creating molecules where a rigid cyclobutane (B1203170) moiety is desired to control conformation or to act as a unique spacer element.

The rigid, stereochemically defined cyclobutane ring of this compound makes it an attractive scaffold for the synthesis of natural products and their analogues. In synthetic chemistry, building blocks that offer conformational rigidity are crucial for constructing complex target molecules with precise stereochemistry. The Mitsunobu reaction, a powerful and widely used method for stereochemical inversion of alcohols, is a key transformation that highlights the utility of cyclobutane derivatives in this context. nih.govrsc.org For instance, a related precursor, trans-3-(benzyloxymethyl)cyclobutanol, was successfully coupled with purine (B94841) derivatives under Mitsunobu conditions, demonstrating a reliable method for incorporating the cyclobutane ring into larger systems with high stereocontrol. rsc.org This type of reaction is fundamental in synthesizing analogues of naturally occurring compounds where the core structure is modified to enhance biological activity or stability. nih.gov

The bifunctional nature of this compound makes it a candidate for the synthesis of precursors for advanced organic materials. smolecule.com Its two hydroxyl groups can be derivatized to introduce polymerizable functionalities or other reactive handles. The rigid cyclobutane unit, when incorporated into a larger molecule, can impart unique properties, such as thermal stability or specific packing arrangements in the solid state. This makes it a useful intermediate for creating monomers or cross-linking agents for specialized polymers and molecular frameworks where control over the material's microscopic structure is essential. smolecule.com

One of the most extensively researched applications of the cyclobutane scaffold derived from compounds like this compound is in the synthesis of carbocyclic nucleoside analogues. rroij.com These compounds, where the furanose ring of natural nucleosides is replaced by a cyclobutane ring, are of significant interest in medicinal chemistry and chemical biology as potential antiviral and anticancer agents. rroij.comcollectionscanada.gc.ca The carbocyclic nature of these analogues prevents their cleavage by phosphorylases, enhancing their metabolic stability.

The synthesis typically begins with a cyclobutanone (B123998) precursor bearing a protected hydroxymethyl group. collectionscanada.gc.ca This precursor undergoes N-alkylation with various purine or pyrimidine (B1678525) bases, such as 6-chloropurine, thymine (B56734), or uracil (B121893), followed by stereoselective reduction of the ketone to yield the desired cyclobutanol. yorku.canih.govnih.gov These synthetic routes often produce both N-7 and N-9 regioisomers when using purine bases, which can be separated and individually converted into the final nucleoside analogues. collectionscanada.gc.canih.govnih.gov

Detailed studies have described the synthesis of a variety of these analogues:

Adenine (B156593) and Hypoxanthine (B114508) Analogues : Synthesized from a 6-chloropurine-substituted cyclobutanone, which, after reduction and aminolysis, yields the corresponding adenine derivatives. The N-7 regioisomer can also lead to hypoxanthine byproducts. collectionscanada.gc.canih.gov

Thymine and Uracil Analogues : Prepared by the reaction of thymine or uracil with 3-benzoyloxymethyl-2-bromocyclobutanone. The subsequent reduction and transesterification provide the final analogues. nih.gov

Guanine Analogues : A multi-step synthesis starting from 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone has been developed to produce 9-[cis-3-(hydroxymethyl)cyclobutyl]guanine. rsc.org

The research in this area provides a clear pathway for creating a diverse library of cyclobutane nucleosides for biological screening and for studying the structure-activity relationships of DNA polymerases and other enzymes. rroij.com

Table 1: Examples of Cyclobutane Nucleoside Analogues Synthesized from Cyclobutane Precursors
Nucleoside Analogue ClassPurine/Pyrimidine Base Used in SynthesisKey Precursor TypeReference
Adenine6-ChloropurineSubstituted Cyclobutanone nih.gov
Guanine6-(4-chlorophenylsulfanyl)-2-(phenylacetamido)-9H-purineSubstituted Cyclobutanol rsc.org
ThymineThymineSubstituted Bromocyclobutanone nih.gov
UracilUracilSubstituted Bromocyclobutanone nih.gov
Hypoxanthine6-Chloropurine (N-7 isomer)Substituted Cyclobutanone collectionscanada.gc.ca

Role in Supramolecular Chemistry Research and Host-Guest Interactions

While direct studies on this compound in host-guest complexes are not extensively documented, its structural features suggest a potential role in supramolecular chemistry. Host-guest chemistry involves the formation of non-covalent complexes between a larger host molecule and a smaller guest molecule. nih.gov These interactions are governed by forces such as hydrogen bonding, van der Waals forces, and hydrophobic effects. mdpi.com

The two hydroxymethyl groups on the cyclobutane ring can act as hydrogen-bond donors, allowing the molecule to interact with hosts that have hydrogen-bond accepting sites, such as the carbonyl portals of cucurbit[n]urils or the hydroxyl rims of cyclodextrins. mdpi.comrsc.org Furthermore, the compact and relatively nonpolar cyclobutane ring could function as a guest by fitting into the hydrophobic cavity of various macrocyclic hosts. nih.gov The defined trans stereochemistry would lead to specific and predictable binding geometries within a host's cavity, making it a useful probe for studying the nature and specificity of host-guest interactions.

Integration into Polymeric Architectures and Materials Science Investigations (Non-Biomedical)

In materials science, this compound is an intriguing monomer for the creation of novel polymeric architectures. smolecule.com As a diol, it can be readily incorporated into polyesters through condensation polymerization with dicarboxylic acids, or into polyurethanes by reacting with diisocyanates.

The inclusion of the rigid cyclobutane ring into the polymer backbone is expected to significantly influence the material's properties. Compared to polymers made from flexible, linear diols, those containing the cyclobutane unit would likely exhibit:

Higher Glass Transition Temperatures (Tg): The restricted bond rotation within the cyclobutane ring would decrease the polymer chain's flexibility, leading to a more rigid material with enhanced thermal stability.

Modified Crystallinity: The defined stereochemistry and shape of the monomer can affect chain packing, potentially leading to materials with unique crystalline or amorphous properties.

Altered Mechanical Properties: The rigid nature of the scaffold could enhance the tensile strength and modulus of the resulting polymer.

These characteristics make it a valuable building block for developing specialty polymers for applications where thermal resistance and mechanical robustness are required. smolecule.com

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective Synthetic Approaches for Cyclobutane (B1203170) Diols

The synthesis of stereochemically pure cyclobutane diols, including the trans isomer of 2-(Hydroxymethyl)cyclobutyl]methanol, remains a significant challenge. Current research is moving beyond traditional methods like [2+2] photocycloadditions, which can have limitations in regio- and stereocontrol, towards more sophisticated and reliable strategies. acs.orgmdpi.com

Emerging approaches focus on cascade reactions and ring contractions. For instance, a recently developed method involves an Iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition, which proceeds in a cascade fashion to produce enantioenriched cyclobutane derivatives. chemistryviews.org Another innovative strategy is the contractive synthesis of multisubstituted cyclobutanes from readily available pyrrolidines using iodonitrene chemistry. acs.org This method has shown excellent stereocontrol, transferring the stereochemical information from the starting pyrrolidine (B122466) to the cyclobutane product. acs.org

Future work will likely focus on adapting these and other novel methodologies, such as the Rhodium(III)-catalyzed reaction involving C-C bond cleavage of alkylidenecyclopropanes, to specifically target 1,2-disubstituted diol patterns with high diastereoselectivity. nih.gov The goal is to create a versatile toolkit of reactions that allow for the predictable and efficient synthesis of specific stereoisomers of cyclobutane diols from simple precursors.

Table 1: Comparison of Modern Stereoselective Synthetic Strategies for Cyclobutane Derivatives

Synthetic Strategy Key Features Potential for Diol Synthesis Reference(s)
Cascade Allylic Etherification/[2+2] Cycloaddition Iridium-catalyzed, visible-light-induced, directing-group-free. High enantioselectivity for oxa- rsc.orgnih.gov-bicyclic heptanes, adaptable for diol precursors. chemistryviews.org
Pyrrolidine Ring Contraction Uses iodonitrene chemistry, stereospecific transfer from starting material. Proven for multisubstituted cyclobutanes with excellent stereocontrol. acs.org
Rh(III)-Catalyzed C-C Cleavage Diastereoselective synthesis from 2-aryl quinazolinones and alkylidenecyclopropanes. Offers a novel pathway to highly substituted cyclobutane rings. nih.gov

| Catalyst-Controlled Ring-Opening of Bicyclobutanes | Regiodivergent α- and β'-selective functionalization. | Provides access to 1,1,3- and 1,2,3-trisubstituted cyclobutanes. | researchgate.netnih.gov |

Exploration of Catalytic Systems for Enhanced Efficiency and Selectivity in Functionalization

The functionalization of the cyclobutane ring, particularly through C-H activation, is a powerful tool for creating complex derivatives. However, the inherent strength and increased s-character of C-H bonds in cyclobutanes present a challenge. nih.gov Future research will heavily invest in the development of advanced catalytic systems to overcome these hurdles.

Rhodium(II) catalysts have already shown promise in the regio- and stereoselective C-H functionalization of arylcyclobutanes. nih.gov By designing catalysts with unique geometries, it is possible to dictate the substrate's trajectory and selectively transform specific C-H bonds. nih.gov Similarly, copper-catalyzed radical cascade reactions have been developed to synthesize highly functionalized cyclobutenes directly from simple cyclobutanes, involving the cleavage of multiple C-H bonds. rsc.org

The next frontier lies in creating catalyst systems with even greater control and broader substrate scope. This includes developing catalysts that can differentiate between the C-H bonds on the cyclobutane ring of diols like [trans-2-(Hydroxymethyl)cyclobutyl]methanol, allowing for selective late-stage functionalization. Gold-catalyzed processes, which operate under mild conditions, are also emerging as an efficient method for accessing cyclobutane systems through various transformations like [2+2] cycloadditions and ring expansions. mdpi.com The exploration of earth-abundant metal catalysts, such as manganese-based pincer complexes, for cycloalkane synthesis from diols also represents a sustainable and atom-economical direction. acs.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques are becoming indispensable for providing real-time data on reaction kinetics and identifying transient intermediates.

FlowNMR spectroscopy is a particularly powerful, non-invasive technique for real-time reaction monitoring under relevant conditions. rsc.org Its application can provide detailed kinetic data for the synthesis and functionalization of cyclobutane diols, helping to elucidate complex reaction networks. rsc.orgresearchgate.net High-resolution infrared spectroscopy has also been employed to study the vibrational mode coupling in cyclobutane, yielding detailed information about its puckered structure and the interaction between molecular rotation and ring puckering. researchgate.net

Future efforts will likely involve combining multiple spectroscopic methods (e.g., NMR, IR, Raman) to obtain a more complete picture of reaction pathways. rsc.orgthieme-connect.de Single-event spectroscopy is an emerging area that could provide unprecedented insights into the kinetics of reactions at the single-molecule level, such as the unravelling of cyclobutane mechanophores. acs.org These advanced analytical tools will be critical for understanding the subtle electronic and steric effects that govern the reactivity and selectivity of reactions involving the cyclobutane core.

Integration of Machine Learning and Artificial Intelligence in the Design and Synthesis of Cyclobutane Derivatives

Generative de novo design, using deep neural networks, can propose novel molecular structures with desired properties, such as specific biological activities or improved physicochemical profiles. nih.gov For a scaffold like this compound, AI could generate a virtual library of derivatives with high potential for use in fragment-based drug discovery (FBDD). whiterose.ac.uk

Table 2: Applications of AI/ML in Cyclobutane Chemistry

Application Area AI/ML Tool/Technique Potential Impact on Cyclobutane Derivatives Reference(s)
Compound Design Generative Deep Neural Networks (DNNs) Creation of virtual libraries of novel cyclobutane fragments with desired properties for drug discovery. nih.govwhiterose.ac.uk
Retrosynthesis Data-Driven Retrosynthesis Models Rapid identification of efficient and novel synthetic routes to complex cyclobutane targets. pharmafeatures.comnih.gov
Reaction Optimization Predictive Algorithms (e.g., XGBoost, Random Forest) Prediction of reaction outcomes and optimization of conditions for higher yields and sustainability. policyrj.com

| Mechanistic Insight | Interpretability Frameworks for ML Models | Uncovering chemical rationale behind predicted reactions to guide future experimental design. | researchgate.net |

Investigation of Unexplored Reactivity Modes of the Cyclobutyl Ring System

The strained nature of the cyclobutane ring imparts unique reactivity that is still not fully explored. While ring-opening reactions via hydrogenation or with bromine are known, there is significant potential to discover and harness new transformations. pharmaguideline.com

Future research will likely focus on uncovering novel reactivity modes by subjecting cyclobutane diols and their derivatives to a wider range of reaction conditions and catalytic systems. For example, the palladium-catalyzed C(sp³)–H arylation has been successfully applied to cyclobutanes, outperforming less strained cyclic substrates and demonstrating the potential for complex modifications. acs.org The development of ring-expanding cycloisomerization reactions, such as those converting alkylidenecyclopropane acylsilanes into bicyclic systems containing cyclobutane rings, opens new avenues for constructing complex molecular scaffolds. nih.gov

Furthermore, the reactivity of highly oxygenated cyclobutane rings, which are found in some natural products, is an area of growing interest. mdpi.com Understanding the influence of substituents, such as the hydroxymethyl groups in the target compound, on the ring's stability and reactivity is key. Investigating reactions that leverage the ring strain for specific bond-forming or bond-breaking events could lead to entirely new synthetic strategies for creating both cyclic and acyclic molecules from cyclobutane precursors. nih.gov

Q & A

Q. Q1. What are the key synthetic routes for [trans-2-(Hydroxymethyl)cyclobutyl]methanol, and how can reaction conditions be optimized for improved yields?

Methodological Answer: The compound is synthesized via two primary routes:

Reduction of Cyclobutanedicarboxylic Anhydride : Using LiAlH₄ in diethyl ether, this method achieves reduction of the anhydride to the diol. Yield optimization requires strict control of reaction temperature (0–5°C) and anhydrous conditions to prevent side reactions .

Catalytic Hydrogenation : Scalable methods employ palladium or platinum catalysts under hydrogen pressure. Adjusting catalyst loading (5–10 wt%) and hydrogen pressure (1–3 atm) enhances efficiency while preserving the strained cyclobutane ring .

Q. Q2. How does the stereochemistry of this compound influence its reactivity compared to cis isomers?

Methodological Answer: The trans configuration reduces steric hindrance between hydroxymethyl groups, enabling:

  • Faster Oxidation : Selective conversion to diketones using Jones reagent (CrO₃/H₂SO₄) at 0°C, versus slower oxidation in cis isomers due to steric clashes .
  • Regioselective Functionalization : Trans diols undergo Mitsunobu reactions (e.g., with DIAD/Ph₃P) to form ethers without ring strain, unlike cis analogs, which risk cyclobutane ring distortion .

Q. Q3. How can researchers design experiments to investigate the hydrogen-bonding interactions of this compound with biological targets?

Methodological Answer:

Crystallography : Co-crystallize the compound with model enzymes (e.g., HIV protease) to map hydrogen-bonding patterns. Use synchrotron X-ray diffraction (1.0–1.5 Å resolution) .

Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) with proteins like albumin. A typical protocol involves 20 injections of 2 µL compound (1 mM) into protein solution (0.1 mM) at 25°C .

Molecular Dynamics (MD) Simulations : Apply AMBER or CHARMM force fields to predict interaction stability with viral polymerases, focusing on hydroxyl group dynamics .

Computational Retrosynthesis Planning

Q. Q4. What computational tools and strategies are effective for predicting synthetic pathways to derivatives of this compound?

Methodological Answer:

  • AI-Driven Retrosynthesis : Tools leveraging the Pistachio and Reaxys databases prioritize one-step routes. For example, substituting hydroxymethyl groups with amines via reductive amination (NaBH₃CN, NH₄OAc) is predicted with >80% feasibility .
  • Density Functional Theory (DFT) : Calculate transition-state energies for ring-opening reactions (e.g., acid-catalyzed hydrolysis) to identify stable intermediates. B3LYP/6-31G* level theory is recommended .

Q. Q5. What spectroscopic and chromatographic methods are recommended for characterizing this compound and its impurities?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows hydroxymethyl protons as doublets at δ 3.65–3.75 ppm (J = 6.5 Hz). ¹³C NMR confirms cyclobutane carbons at δ 28–32 ppm .
  • HPLC-MS : Use a C18 column (ACN/H₂O gradient) with ESI-MS in positive mode (expected [M+H]⁺ = 117.1 m/z). Detect impurities (e.g., cis isomers) at retention times ±0.5 min .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···O distances of 2.7–2.9 Å) .

Addressing Data Contradictions

Q. Q6. How can discrepancies in reported biological activity data for this compound be resolved?

Methodological Answer:

  • Meta-Analysis : Compare datasets from PubChem (antiproliferative activity) and in-house studies using standardized assays (e.g., MTT on HeLa cells). Control variables: solvent (DMSO ≤0.1%), exposure time (48h) .
  • Structural Validation : Confirm batch purity via HPLC and ICP-MS (metal contamination <1 ppm). Re-test discordant samples under identical conditions .

Advanced Material Science Applications

Q. Q7. What strategies enable the incorporation of this compound into polymeric or supramolecular systems?

Methodological Answer:

  • Co-Polymerization : Radical-initiated polymerization with acrylates (AIBN, 70°C) yields cyclobutane-containing polymers with Tg ≈ 120°C. Monitor via GPC (Mw = 15–20 kDa) .
  • Host-Guest Complexes : Synthesize β-cyclodextrin inclusion complexes (1:1 molar ratio). Characterize stability constants (Ka ≈ 10³ M⁻¹) via UV-Vis titration .

Metabolic Pathway Prediction

Q. Q8. How can in silico tools predict the metabolic fate of this compound in biological systems?

Methodological Answer:

  • CYP450 Metabolism Prediction : Use SwissADME or ADMET Predictor to identify Phase I oxidation sites (e.g., hydroxymethyl to carboxylic acid). Validate with microsomal assays (human liver microsomes, NADPH cofactor) .
  • Glucuronidation Potential : Apply Meteor (Lhasa Limited) to predict Phase II conjugation. Experimental validation via UPLC-MS/MS (glucuronide [M+176]+ detection) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.